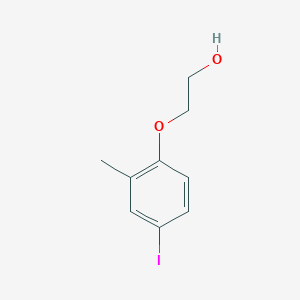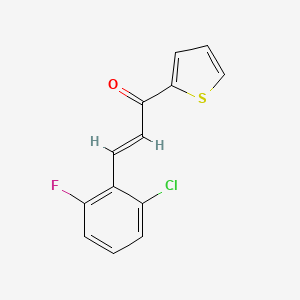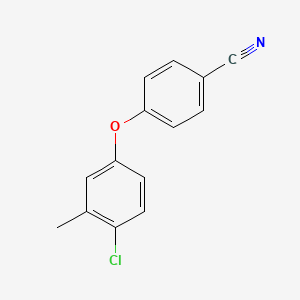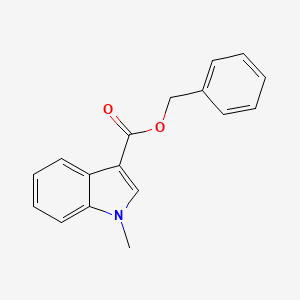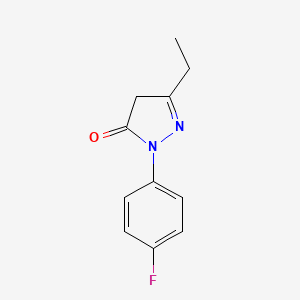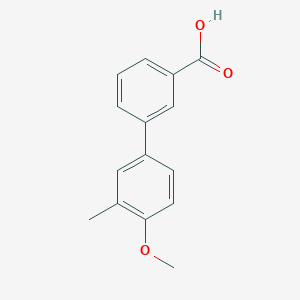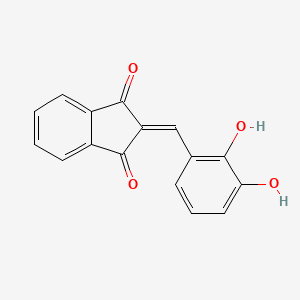
2-((2,3-Dihydroxyphenyl)methylene)indane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2,3-Dihydroxyphenyl)methylene)indane-1,3-dione, also known as 2-hydroxy-3-methyl-indan-1,3-dione, is a natural product found in plants and fungi. It is an important intermediate in the synthesis of various pharmaceuticals, dyes, and other chemicals. It has been used in the synthesis of a variety of drugs, including antifungal agents, anti-inflammatory drugs, and anti-cancer agents. It has also been used in the synthesis of dyes and other chemicals for industrial and laboratory applications.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2-((2,3-Dihydroxyphenyl)methylene)indane-1,3-dione involves the condensation of 2,3-dihydroxybenzaldehyde with indane-1,3-dione in the presence of a suitable catalyst.
Starting Materials
2,3-dihydroxybenzaldehyde, indane-1,3-dione, catalyst
Reaction
Step 1: Dissolve 2,3-dihydroxybenzaldehyde (1.0 equiv) and indane-1,3-dione (1.0 equiv) in a suitable solvent such as ethanol or methanol., Step 2: Add a catalytic amount of a suitable catalyst such as piperidine or pyridine to the reaction mixture., Step 3: Heat the reaction mixture under reflux for several hours until the reaction is complete., Step 4: Allow the reaction mixture to cool to room temperature and then filter off any solid that may have formed., Step 5: Wash the solid with a suitable solvent such as ethanol or methanol to remove any impurities., Step 6: Dry the solid under vacuum to obtain the desired product, 2-((2,3-Dihydroxyphenyl)methylene)indane-1,3-dione.
Applications De Recherche Scientifique
2-((2,3-Dihydroxyphenyl)methylene)indane-1,3-dione has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of various pharmaceuticals, including antifungal agents, anti-inflammatory drugs, and anti-cancer agents. It has also been used in the synthesis of dyes and other chemicals for industrial and laboratory applications. In addition, it has been used as a model compound in studies of enzyme-catalyzed reactions, and it has been used as a starting material for the synthesis of a variety of other compounds.
Mécanisme D'action
The mechanism of action of 2-((2,3-Dihydroxyphenyl)methylene)indane-1,3-dione is not fully understood, but it is believed to involve the formation of an indane-1,3-dione intermediate, which is then converted to the desired product by a variety of chemical reactions. The intermediate is believed to be formed by the reaction of the Grignard reagent with the 2-((2,3-Dihydroxyphenyl)methylene)indane-1,3-dionemethyl-indan-1,3-dione in the presence of a catalytic amount of a base, such as potassium carbonate.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-((2,3-Dihydroxyphenyl)methylene)indane-1,3-dione are not well understood. It has been used in the synthesis of a variety of pharmaceuticals, including antifungal agents, anti-inflammatory drugs, and anti-cancer agents, but its exact mechanism of action is not known. It is believed to act as an intermediate in the synthesis of various compounds, but its exact role in the synthesis of these compounds is not known.
Avantages Et Limitations Des Expériences En Laboratoire
2-((2,3-Dihydroxyphenyl)methylene)indane-1,3-dione has several advantages for lab experiments. It is relatively easy to synthesize, and it is a versatile intermediate in the synthesis of a variety of compounds. It is also relatively stable, which makes it suitable for use in a variety of experiments. However, it is also relatively expensive, and it can be difficult to obtain in large quantities.
Orientations Futures
2-((2,3-Dihydroxyphenyl)methylene)indane-1,3-dione has a variety of potential future applications. It could be used as a starting material for the synthesis of other compounds, such as drugs, dyes, and other chemicals. It could also be used as a model compound in studies of enzyme-catalyzed reactions, and it could be used to study the mechanism of action of various compounds. Additionally, it could be used in the development of new drugs and other compounds, and it could be used to study the biochemical and physiological effects of various compounds.
Propriétés
IUPAC Name |
2-[(2,3-dihydroxyphenyl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-13-7-3-4-9(14(13)18)8-12-15(19)10-5-1-2-6-11(10)16(12)20/h1-8,17-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVQPIVMYCFYJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C(=CC=C3)O)O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,3-Dihydroxyphenyl)methylene)indane-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

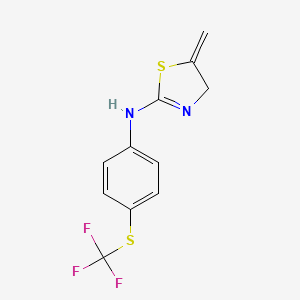
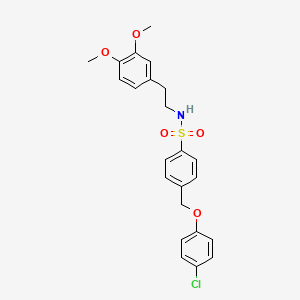
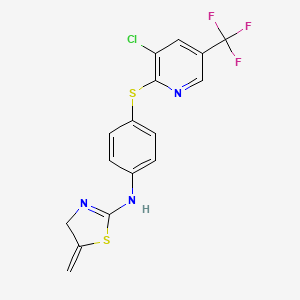

![4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6355627.png)

